

Synthesis and Characterization of N-nitrosofurosemide: A Technical Guide

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Compound of Interest		
Compound Name:	N-nitroso-furosemide	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-nitroso-furosemide**, a nitrosamine impurity of the potent loop diuretic, furosemide. As a secondary amine, furosemide can undergo nitrosation to form this N-nitroso derivative, a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] This document outlines the chemical properties of **N-nitroso-furosemide**, a proposed synthesis pathway, detailed experimental protocols for its analytical characterization, and a discussion of its potential biological implications in the context of drug safety and development.

Introduction

Furosemide is a widely prescribed diuretic for the treatment of edema and hypertension.[1] Its chemical structure contains a secondary amine group, which makes it susceptible to nitrosation, leading to the formation of **N-nitroso-furosemide**.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a critical issue, with regulatory agencies worldwide enforcing strict limits due to their classification as probable human carcinogens. This guide serves as a technical resource for professionals engaged in the research, development, and quality control of furosemide-based pharmaceuticals.



Chemical and Physical Properties

N-nitroso-furosemide, chemically named 4-chloro-2-((furan-2-ylmethyl)(nitroso)amino)-5-sulfamoylbenzoic acid[3][4], is the N-nitroso derivative of furosemide. While the sodium salt is also available from commercial sources, this guide focuses on the free base form.[5][6]

Table 1: Physicochemical Properties of N-nitroso-furosemide

Property	Value	Source
Chemical Name	4-chloro-2-((furan-2-ylmethyl) (nitroso)amino)-5- sulfamoylbenzoic acid	[3]
CAS Number	2708280-93-5 (free base)	[7][8]
Molecular Formula	C12H10CIN3O6S	[4][9]
Molecular Weight	359.74 g/mol	[7]
Appearance	Data not available	[4]
Solubility	Data not available	[4]
Melting Point	Data not available	[4]
XLogP3	1.3	[9]
Hydrogen Bond Donor Count	2	[9]
Hydrogen Bond Acceptor Count	9	[9]
Rotatable Bond Count	5	[9]
Exact Mass	359.0009 Da	[9]

Synthesis of N-nitroso-furosemide

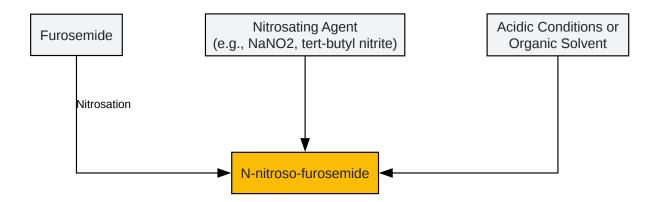
While specific, detailed synthesis protocols for **N-nitroso-furosemide** are not readily available in peer-reviewed literature, a general synthesis can be proposed based on established



nitrosation chemistry of secondary amines. The reaction involves the treatment of furosemide with a nitrosating agent under appropriate conditions.

Proposed Synthesis Pathway

The synthesis of **N-nitroso-furosemide** proceeds via the nitrosation of the secondary amine in the furosemide molecule. This reaction is typically carried out using a source of the nitrosonium ion (NO+).



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Caption: Proposed synthesis pathway for **N-nitroso-furosemide**.

General Experimental Protocol (Hypothetical)

This protocol is a general representation based on common nitrosation procedures and should be optimized and validated for safety and efficiency.

- Dissolution: Dissolve furosemide in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Addition of Nitrosating Agent: Add a nitrosating agent, such as sodium nitrite in the presence
 of an acid (e.g., hydrochloric acid) or tert-butyl nitrite, to the solution. The reaction is typically
 performed at a controlled temperature, often at or below room temperature.[10]
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).



- Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and by-products.
- Purification: Purify the crude product using column chromatography or recrystallization to obtain N-nitroso-furosemide of high purity.
- Characterization: Confirm the identity and purity of the synthesized compound using the characterization methods detailed in the following section.

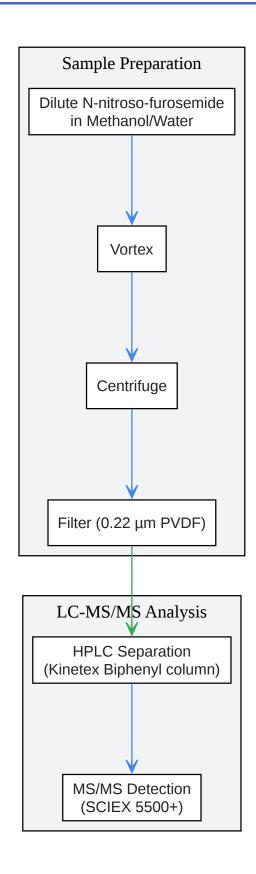
Characterization of N-nitroso-furosemide

A comprehensive characterization is essential to confirm the identity and purity of synthesized **N-nitroso-furosemide**. Commercial suppliers of **N-nitroso-furosemide** as a reference standard typically provide a Certificate of Analysis (CoA) with data from the following techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the detection and quantification of **N-nitroso-furosemide**.





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Caption: Experimental workflow for the analysis of N-nitroso-furosemide.



Table 2: HPLC-MS/MS Method Parameters

Parameter	Value
HPLC Column	Kinetex™ Biphenyl 2.6 μm, 150 x 3.0 mm
Mobile Phase A	2 mM Ammonium Formate in water with 0.1% Formic Acid
Mobile Phase B	50:50 Methanol:Acetonitrile with 0.1% Formic Acid
Flow Rate	0.5 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
MS/MS System	SCIEX 5500+
Q1 Mass (Da)	358.0
Q3 Mass (Da)	284.0
(Source: Adapted from Phenomenex Technical Note TN-1381)[1]	

Spectroscopic Characterization

Table 3: Spectroscopic Data for N-nitroso-furosemide

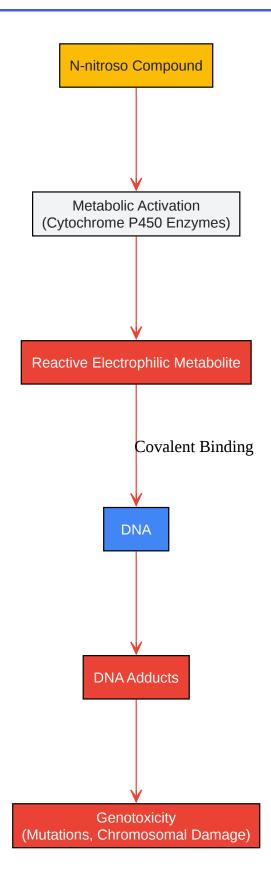


Technique	Data
¹ H-NMR	Conforms to the structure (Specific chemical shifts and coupling constants are not publicly available but would be expected to show signals corresponding to the furan, aromatic, and methylene protons).
Mass Spectrometry (MS)	Conforms to the molecular weight (Expected to show a molecular ion peak corresponding to the calculated molecular weight).
Infrared (IR) Spectroscopy	Would show characteristic absorption bands for N=O, S=O (sulfonamide), C=O (carboxylic acid), and aromatic C-H functional groups.
Thermogravimetric Analysis (TGA)	Data on thermal stability is not publicly available.

Biological Implications and Signaling Pathways General Genotoxicity of N-nitroso Compounds

N-nitroso compounds are a class of chemicals that are of significant toxicological concern due to their potential to be mutagenic and carcinogenic.[11][12] The genotoxicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes to form reactive electrophilic species that can then interact with DNA.[13] This interaction can lead to DNA damage, gene mutations, and chromosomal aberrations.[14][15]





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Caption: General mechanism of genotoxicity for N-nitroso compounds.



N-nitroso-furosemide Specific Data

Currently, there is a lack of publicly available data on the specific biological activity, including genotoxicity and effects on signaling pathways, of **N-nitroso-furosemide**. A material safety data sheet for **N-nitroso-furosemide** indicates that no data is available for acute toxicity, skin corrosion/irritation, germ cell mutagenicity, or carcinogenicity.[3] One study on the nitrosation of various drugs under simulated gastric conditions did not find detectable levels of the N-nitroso derivative of hydrochlorothiazide, another diuretic, suggesting that the formation and biological activity of such derivatives can be highly compound-specific and dependent on the conditions. [16] However, it has been noted that furosemide is among the drugs that may react more readily with nitrosating agents.[17]

Mechanism of Action of Furosemide (Parent Drug)

It is important to consider the mechanism of the parent drug, furosemide. Furosemide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of water and electrolytes. It is unknown if the nitrosation of furosemide alters this primary mechanism of action.

Conclusion

N-nitroso-furosemide is a critical impurity to monitor in the manufacturing and formulation of furosemide-containing drug products. While detailed public information on its synthesis and specific biological activities is limited, this guide provides a framework for its preparation and comprehensive characterization based on established chemical principles and available analytical data. Further research into the genotoxic potential and biological effects of **N-nitroso-furosemide** is warranted to fully understand its risk profile and to ensure the safety and quality of furosemide medications.

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